molecular formula C8H10N2 B1371983 6-Cyclopropylpyridin-2-amine CAS No. 857292-66-1

6-Cyclopropylpyridin-2-amine

Cat. No.: B1371983
CAS No.: 857292-66-1
M. Wt: 134.18 g/mol
InChI Key: LIZZJCZQDJRGQO-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridin-2-amine is a heterocyclic compound with the molecular formula C8H10N2. It features a pyridine ring substituted with an amino group at the 2-position and a cyclopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridin-2-amine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with cyclopropylmagnesium bromide to introduce the cyclopropyl group, followed by amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, reduced amines, and oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Cyclopropylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and amino groups play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Amino-6-ethylpyridine: Features an ethyl group at the 6-position.

    2-Amino-6-isopropylpyridine: Contains an isopropyl group at the 6-position.

Uniqueness

6-Cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Cyclopropylpyridin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group at the 6-position and an amino group at the 2-position. This unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate cell proliferation and survival.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell growth and survival, particularly those related to the PRC2 complex, which is crucial in epigenetic regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including glioblastoma and lymphoma cells. For instance, derivatives of this compound have been shown to enhance cytotoxic effects when combined with small molecule inhibitors targeting receptor tyrosine kinases .
  • Mechanistic Insights : The mechanism involves the modulation of key signaling pathways associated with tumor growth and metastasis. Specifically, it has been noted that certain derivatives can bind to the EED subunit of PRC2 with high affinity, leading to reduced tumor cell viability .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for potential neuropharmacological effects:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation : Some studies suggest that compounds related to this compound can act as partial agonists at α4β2-nAChRs, which may have implications for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study focused on a series of pyridine derivatives including this compound revealed potent anti-cancer activity against glioblastoma cells. The lead compound exhibited IC50 values in the low micromolar range across multiple cancer cell lines. When combined with other chemotherapeutic agents, it significantly enhanced cytotoxicity, suggesting a synergistic effect .

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological properties indicated that certain derivatives could reduce immobility in forced swim tests in mice, suggesting potential antidepressant-like effects. This was attributed to their action on nAChRs, which are known to play a role in mood regulation .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Notes
Glioblastoma3.5PRC2 inhibitionSynergistic with other agents
KARPAS422 Lymphoma0.8EED bindingHigh potency in EZH2 mutant models
Neuropharmacology21nAChR partial agonismAntidepressant-like effects observed

Properties

IUPAC Name

6-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZJCZQDJRGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671694
Record name 6-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857292-66-1
Record name 6-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclopropylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-(6-cyclopropylpyridin-2-yl)pivalamide (4.25 gm, 19.49 mmol) in dioxane (34 ml) was added 9N HCl (34 ml). The mixture was stirred for 18 hours at 90° C. After cooling to 25° C., the pH of the reaction was adjusted with to achieve pH-9. The solution was diluted with ethyl acetate (200 ml) quantity and washed with saturated sodium bicarbonate. Next, the organic portion was dried over sodium sulfate and concentrated to get 2 gm (77.5% yield) clear oil.
Name
N-(6-cyclopropylpyridin-2-yl)pivalamide
Quantity
4.25 g
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reactant
Reaction Step One
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34 mL
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reactant
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34 mL
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solvent
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200 mL
Type
solvent
Reaction Step Two
Yield
77.5%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a sealable vial under nitrogen was added 2-amino-6-bromo-pyridine (1.6 g), cyclopropyl boronic acid (1.03 g) (prepared according to Wallace et al. Tetrahedron Lett. 2002, 43, 6987-6990), potassium phosphate (6.87 g), tricyclohexylphosphine (0.260 g) followed by water (2 mL) and toluene (40 mL). Pd(OAc)2 (0.104 g) was then added and the vial was sealed and heated at 100° C. over 16 hours. The reaction was then allowed to cool to ambient temperature and diluted with water and ethyl acetate. The phases were separated and the aqueous phase was extracted with more ethyl acetate (3×). The combined phases were washed with brine and dried over sodium sulfate. Filtration and evaporation of the volatiles afforded a crude residue which was purified via ISCO Combiflash chromatography using ethyl acetate/heptane as the eluent to give the desired 6-cyclopropyl-pyridin-2-ylamine as yellow solid (0.450 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
potassium phosphate
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6.87 g
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0.26 g
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0.104 g
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Quantity
2 mL
Type
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Quantity
40 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Cyclopropylpyridin-2-amine
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